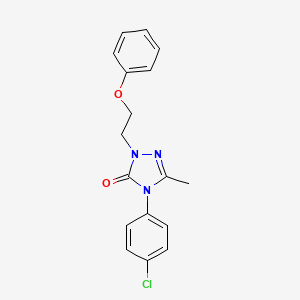

4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

4-(4-Chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative characterized by a 1,2,4-triazol-3-one core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 5, and a 2-phenoxyethyl chain at position 2. Triazolones are heterocyclic compounds widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties .

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-13-19-20(11-12-23-16-5-3-2-4-6-16)17(22)21(13)15-9-7-14(18)8-10-15/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAZLTYOWNNDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=C(C=C2)Cl)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting with the reaction of 4-chlorophenyl hydrazine with ethyl acetoacetate to form an intermediate hydrazone This intermediate is then cyclized under acidic conditions to form the triazole core

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for efficiency and yield. Large-scale reactors are used to maintain precise control over reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry techniques may also be employed to enhance the production process, ensuring consistent quality and reducing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of chlorophenyl derivatives.

Reduction: Reduction reactions can produce the corresponding amine derivatives.

Scientific Research Applications

This compound has found applications in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Its biological activity has been studied for potential use in drug discovery, particularly in the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Substituent Variations

Triazolone derivatives exhibit significant structural diversity, with substituents influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Triazolone Derivatives

Key Observations:

- Halogen Effects : Chlorophenyl (ClPh) and fluorophenyl (FPh) substituents (e.g., ) yield isostructural crystals but differ in packing due to halogen size, affecting solubility and stability .

- Alkoxy Chains: The phenoxyethyl group in the target compound contrasts with W112’s heptyloxy chain (), which enhances anti-inflammatory activity via MAPK/NF-κB pathways. Longer chains may improve membrane permeability .

- Amino and Heterocyclic Modifications: 4-Amino derivatives () show antimicrobial activity, suggesting that amino groups enhance interactions with microbial enzymes.

Biological Activity

The compound 4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS Number: 102207-59-0) belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 329.78 g/mol. The structural representation is as follows:

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 329.78 g/mol |

| CAS Number | 102207-59-0 |

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to This compound possess potent activity against various bacterial strains and fungi. In a screening process, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to standard reference drugs .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. In particular, compounds related to This compound have shown promising results in inhibiting cancer cell proliferation. For example:

- IC50 Values : Compounds derived from triazole structures have exhibited IC50 values in the low micromolar range against various cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) .

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.

- Antioxidant Activity : This compound has also been noted for its ability to scavenge free radicals and reduce oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives highlighted the antimicrobial efficacy of This compound against several pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, researchers synthesized a series of triazole derivatives and evaluated their effects on human cancer cell lines. The study found that compounds similar to This compound showed significant cytotoxic effects with IC50 values ranging from 10 µM to 30 µM against various cancer types .

Q & A

How can researchers optimize the synthetic route for 4-(4-chlorophenyl)-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one to improve yield and purity?

Basic Question

Methodological Answer:

- Reaction Conditions: Optimize solvent choice (e.g., ethanol or methanol for condensation reactions) and temperature control (reflux vs. room temperature) to minimize side products. For example, sodium ethoxide in ethanol under reflux is effective for triazole ring formation .

- Catalysts and Reagents: Use phase-transfer catalysts or mild bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency, particularly for introducing the phenoxyethyl group .

- Purification: Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the target compound from byproducts like unreacted intermediates .

What advanced spectroscopic and crystallographic techniques are critical for characterizing the structural features of this triazole derivative?

Basic Question

Methodological Answer:

- Single-Crystal XRD: Determine absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using monoclinic crystal systems (e.g., space group C2/c) with parameters like unit cell dimensions (a = 15.286 Å, b = 13.610 Å, c = 11.231 Å) .

- NMR Spectroscopy: Assign proton environments using ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.1–4.3 ppm for methylene groups adjacent to oxygen).

- Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS (e.g., m/z 359.1 [M+H]⁺) and fragmentation patterns to validate substituent positions .

How can density functional theory (DFT) calculations predict the electronic properties and stability of this compound?

Advanced Question

Methodological Answer:

- Functional Selection: Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .

- Basis Sets: Employ 6-31G(d,p) for geometry optimization and frequency calculations to assess stability (e.g., Gibbs free energy of formation).

- Applications: Predict frontier molecular orbitals (HOMO-LUMO gaps) to evaluate reactivity toward electrophiles/nucleophiles and correlate with experimental antimicrobial activity .

What mechanistic hypotheses explain the antimicrobial activity of this compound, and how can researchers validate them?

Advanced Question

Methodological Answer:

- Target Identification: Use molecular docking to simulate interactions with enzymes like alpha-amylase or bacterial cell wall synthesis proteins (e.g., penicillin-binding proteins) .

- In Vitro Assays: Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing activity to structurally related triazoles .

- SAR Studies: Modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate contributions of hydrophobicity and electronic effects to bioactivity .

How should researchers address contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values)?

Advanced Question

Methodological Answer:

- Experimental Variables: Control solvent polarity, pH, and incubation time in bioassays to reduce variability. For instance, DMSO concentration in stock solutions can alter membrane permeability .

- Statistical Design: Use randomized block designs with split-plot arrangements to account for variables like microbial strain variability and assay replicates .

- Meta-Analysis: Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity trends across datasets .

What methodologies assess the environmental fate and ecotoxicological risks of this compound?

Advanced Question

Methodological Answer:

- Degradation Studies: Simulate hydrolysis (pH 5–9 buffers) and photolysis (UV-Vis exposure) to measure half-lives and identify transformation products via LC-MS .

- Ecotoxicology: Use Daphnia magna or algae growth inhibition assays to determine EC₅₀ values, complemented by QSAR models to predict bioaccumulation potential .

- Compartment Analysis: Model soil-water partitioning coefficients (Kd) and atmospheric oxidation rates using EPI Suite or SPARC calculators .

How can researchers evaluate the solid-state stability and polymorphic behavior of this compound?

Advanced Question

Methodological Answer:

- Thermal Analysis: Perform DSC/TGA to identify melting points, decomposition temperatures, and hydrate/solvate formation .

- Powder XRD: Compare experimental patterns with single-crystal data to detect polymorphs or amorphous content .

- Hygroscopicity Tests: Expose samples to controlled humidity (e.g., 40–80% RH) and monitor mass changes to assess stability under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.